molecular formula C11H11IN2O2 B1507941 Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-74-4

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1507941
CAS No.: 885276-74-4
M. Wt: 330.12 g/mol
InChI Key: RDABCNYBJZLLSB-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 885276-74-4) is a halogenated imidazopyridine derivative with significant applications in medicinal chemistry and drug discovery. Its molecular formula is C₁₁H₁₁IN₂O₂, and it features a methyl group at position 7 and an iodine atom at position 3 of the imidazo[1,2-a]pyridine scaffold . The compound is a white to off-white solid with a purity ≥98% (HPLC) and is stored at 2–8°C under light protection . Its molecular weight is 330.12 g/mol, and it is commercially available from suppliers such as MSE Supplies and CymitQuimica .

The iodine substituent at position 3 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for targeted drug design .

Properties

IUPAC Name

ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABCNYBJZLLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722993
Record name Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-74-4
Record name Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazopyridine family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C11H11IN2O2
  • CAS Number : 885276-74-4
  • Molecular Weight : 316.10 g/mol
  • Structure : The compound features a 7-methyl group and an iodine atom at the 3-position of the imidazopyridine ring, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, with a focus on its anticancer properties and potential mutagenicity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of imidazopyridine derivatives against several cancer cell lines. For instance, a study evaluated the cytotoxicity of various derivatives against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines using the MTT assay. The findings indicated that compounds with structural modifications similar to this compound exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)
7dMCF-722.6
7dHT-2913.4
11dHT-2983.9

The most active derivatives exhibited IC50 values as low as 13.4 µM against HT-29 cells, indicating a strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its cytotoxic effects may involve cell cycle arrest. Flow cytometry analysis showed that treatment with certain derivatives led to an increase in cells in the G0/G1 phase and a decrease in the G2/M phase, suggesting that these compounds may inhibit cancer cell proliferation by interfering with cell cycle progression .

Mutagenicity Studies

Research into the mutagenic properties of heterocyclic amines has indicated that compounds like Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives may possess mutagenic potential under certain conditions. A study indicated that many heterocyclic amines require metabolic activation to exhibit mutagenicity in cultured cells . While specific data on this compound's mutagenic activity remains limited, its structural similarities to known mutagens warrant caution and further investigation.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) to form biaryl derivatives.
    Example :
    Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate+PhB(OH)2Pd catalystEthyl 3-phenyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate\text{Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ethyl 3-phenyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate} .

  • Sonogashira Coupling :
    Reacts with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts to form alkynylated products .

Reactivity Comparison:

Position 3 SubstituentReaction Rate (Relative to Iodo)Typical Yield
Iodo1.0 (Reference)75–90%
Bromo0.6–0.860–75%
Chloro0.3–0.540–55%

The electron-deficient imidazo[1,2-a]pyridine core enhances oxidative addition efficiency in palladium-catalyzed reactions, making the iodo derivative particularly reactive .

Ester Hydrolysis

The ethyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions:

  • Basic Hydrolysis :
    Ethyl ester+NaOH (aq)ΔCarboxylic acid+EtOH\text{Ethyl ester} + \text{NaOH (aq)} \xrightarrow{\Delta} \text{Carboxylic acid} + \text{EtOH}
    Yields >85% under reflux .

  • Acidic Hydrolysis :
    Slower kinetics but useful for acid-sensitive substrates .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring allows nucleophilic attack at position 3, particularly under catalytic conditions.

Examples:

  • Iodine Displacement with Amines :
    Reacts with primary/secondary amines (e.g., morpholine) in the presence of CuI/L-proline to form aryl amine derivatives .

  • Thiolation :
    Substitution with thiophenols under mild basic conditions (e.g., KOH) yields sulfenylated products .

Decarboxylation

Post-hydrolysis, the carboxylic acid derivative undergoes decarboxylation under thermal or photolytic conditions to form simpler imidazo[1,2-a]pyridine analogs .

Electrophilic Substitution

The methyl group at position 7 mildly activates the ring toward electrophilic substitution, though steric hindrance limits reactivity.

Observed Reactions:

  • Nitration :
    Limited success due to competing side reactions at the iodine site.

  • Halogenation :
    Requires directing groups for regioselectivity .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl derivatives82%
Ester Hydrolysis2M NaOH, EtOH/H₂O, reflux2-Carboxylic acid88%
NAS with MorpholineCuI, L-proline, DMSO, 100°C3-Morpholinyl derivative70%
Sonogashira CouplingPdCl₂, CuI, PPh₃, Et₃N, 60°C3-Alkynyl derivatives78%

Mechanistic Insights

  • Cross-Coupling : Proceeds via oxidative addition of the C–I bond to Pd(0), transmetallation with boronic acids, and reductive elimination .

  • NAS : Likely follows a two-step mechanism involving intermediate σ-complex formation, stabilized by the electron-withdrawing ester group .

Challenges and Limitations

  • Steric Effects : The 7-methyl group hinders electrophilic substitution at adjacent positions.

  • Iodine Stability : Prolonged storage or harsh conditions may lead to partial deiodination .

This compound’s versatility in cross-coupling and functional group transformations underscores its value in synthesizing bioactive molecules and complex heterocycles. Further studies optimizing reaction conditions for stereoselective transformations are warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyridine Carboxylates

Key Observations:
  • Halogen Position and Reactivity : The 3-iodo substituent in the target compound is strategically positioned for regioselective cross-coupling, whereas 7- or 8-halogenated analogs (e.g., 7-Cl, 8-I in CAS 1331823-97-2) are optimized for Suzuki reactions in drug candidate synthesis .
  • Steric Effects : Methyl groups at position 6 or 7 (e.g., CAS 907945-87-3) may hinder reactivity compared to unsubstituted analogs, impacting reaction yields .
  • Biological Activity : Bromine-substituted derivatives (e.g., CAS 1134327-98-2) are often explored for cytotoxic activity, while iodine-bearing compounds like the target molecule are prioritized for radiopharmaceutical applications due to iodine’s isotopic versatility .

Functionalized Imidazo[1,2-a]pyridine Derivatives

Key Observations:
  • Synthetic Efficiency : Suzuki couplings on halogenated precursors (e.g., 27% yield for CAS 1331823-97-2 derivatives) are less efficient than click chemistry or cyclization routes (73–77% yields) .
  • Structural Complexity: Fused-ring systems (e.g., pyrano-imidazopyridines in CAS 7f) exhibit distinct spectroscopic profiles (e.g., IR C=O stretch at 1693 cm⁻¹) compared to simpler carboxylates .

Preparation Methods

Synthesis of Halogenated Precursors

  • Starting from 2-amino-3-chloro-4-iodopyridine or 2-amino-4-chloro-3-iodopyridine, condensation with α-halogenoketones yields halogenated imidazo[1,2-a]pyridines.
  • Yields for these intermediates range from 71% to 100%.

Suzuki-Miyaura Cross-Coupling

  • Substrates: Compounds with iodine at position 3.
  • Catalyst: PdCl2(dppf) (0.05 equiv.).
  • Base: Na2CO3 (3 equiv.).
  • Solvent: THF-H2O mixture.
  • Temperature: 75 °C, overnight.
  • Yields: 87%-90% with total conversion and regioselectivity.
  • Notes: No influence of 2-position substituent on reactivity; iodine substitution is regioselective.

Sonogashira Cross-Coupling

  • Substrates: 3-iodo derivatives.
  • Catalyst: PdCl2(dppf) or Pd(PPh3)4 with CuI co-catalyst.
  • Base: Triethylamine or t-BuONa.
  • Solvent: DMF.
  • Temperature: 90-100 °C under microwave irradiation.
  • Yields: Moderate (50%-77%), with position 7 more reactive than position 8.
  • Challenges: Partial conversions and dehalogenation noted at higher temperatures or harsher conditions.

Cyanation

  • Reagents: CuCN.
  • Solvents: Acetonitrile or DMF.
  • Conditions: Microwave irradiation at 150-200 °C for 15-30 min.
  • Yields: 32%-72%, depending on substrate and solvent.
  • Notes: Ester function at position 2 lowers reactivity at position 8; dehalogenation can occur under harsh conditions.

Buchwald-Hartwig Amination

  • Substrates: 3-iodo compounds.
  • Catalysts: Pd(PPh3)4, Pd2dba3 with ligands such as Xantphos or rac-BINAP.
  • Bases: DIPEA, K2CO3, or t-BuONa.
  • Solvents: Acetonitrile, dioxane, DME.
  • Temperature: 80-180 °C under microwave irradiation.
  • Yields: 40%-66% depending on amine and conditions.
  • Notes: Amination at position 7 and 8 achievable; position 8 amination more challenging due to steric and electronic effects.

Summary Table of Key Preparation Methods and Yields

Method Key Reagents/Conditions Temperature & Time Yield (%) Notes
Metal-Free Aqueous Synthesis Ambient, water, no metal catalyst Ambient, minutes to hours Near-quantitative Environmentally friendly, halogen tolerant
Suzuki-Miyaura Cross-Coupling PdCl2(dppf), Na2CO3, THF-H2O 75 °C, overnight 87-90 Regioselective iodide substitution
Sonogashira Cross-Coupling PdCl2(dppf)/Pd(PPh3)4, CuI, TEA, DMF 90-100 °C, microwave 20-60 min 50-77 Position 7 more reactive than position 8
Cyanation CuCN, DMF or MeCN, microwave 150-200 °C, 15-30 min 32-72 Ester lowers reactivity at position 8
Buchwald-Hartwig Amination Pd catalysts, Xantphos/rac-BINAP, K2CO3/DIPEA, dioxane 80-180 °C, microwave 30-60 min 40-66 Amination at positions 7 and 8 possible

Research Findings and Mechanistic Insights

  • The presence of the 2-ester substituent influences reactivity, particularly lowering the reactivity of the 8-position in cross-coupling and cyanation reactions.
  • The nitrogen atom at position 1 adjacent to position 8 decreases its susceptibility to substitution, making position 7 more reactive.
  • Microwave-assisted reactions significantly reduce reaction times and improve yields compared to conventional heating.
  • Metal-free aqueous synthesis methods provide a sustainable alternative to palladium-catalyzed routes, especially for halogenated derivatives.
  • The regioselectivity of halogenation and subsequent functionalization is critical for obtaining the desired 3-iodo substitution without affecting other positions.

Q & A

Q. What are the established synthetic routes for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

The compound is synthesized via multi-step reactions starting from ethyl imidazo[1,2-a]pyridine-2-carboxylate. A common approach involves halogenation (e.g., iodination) at the 3-position using reagents like N-iodosuccinimide (NIS) under controlled conditions (DMF, 40°C, nitrogen atmosphere) . Pre-functionalization of the imidazo[1,2-a]pyridine core with methyl groups (e.g., at the 7-position) is typically achieved through cyclization of 2-aminopyridine derivatives with ethyl bromopyruvate or similar carbonyl reagents . Key steps include:

  • Cyclization : Reaction of 2-aminopyridine with ethyl bromopyruvate in ethanol under reflux to form the imidazo[1,2-a]pyridine backbone .
  • Halogenation : Iodination using NIS or iodine monochloride in polar aprotic solvents (e.g., DMF) .
  • Purification : Recrystallization or column chromatography to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substitution patterns (e.g., methyl at 7-position, iodo at 3-position). For example, the ethyl ester group typically appears as a quartet (~4.4–4.5 ppm) and triplet (~1.4 ppm) in 1H^1H NMR .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 316.10) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is employed for precise structural determination, particularly for resolving regioisomeric ambiguities .
  • IR Spectroscopy : Confirms functional groups like ester carbonyl (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective iodination at the 3-position?

Iodination efficiency depends on:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution by stabilizing reactive intermediates .
  • Catalyst/Additive : Lewis acids (e.g., FeCl3_3) or mild bases (K2 _2CO3_3) can direct iodination to the electron-rich 3-position .
  • Temperature Control : Reactions at 40–50°C minimize side products (e.g., di-iodination) . Validation : Monitor reaction progress via TLC or LC-MS, and compare spectral data with reference compounds (e.g., unsubstituted imidazo[1,2-a]pyridine derivatives) .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Antiproliferative Assays : Test against cancer cell lines (e.g., lung A549, pancreatic MiaPaCa-2) using MTT or SRB assays. Derivatives of imidazo[1,2-a]pyridine show IC50_{50} values in the μM range, suggesting potential as kinase inhibitors .
  • Antimicrobial Screening : Assess against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution. Nitro or iodo substituents often enhance activity through redox cycling .
  • Enzyme Inhibition : Evaluate inhibition of target enzymes (e.g., cyclin-dependent kinases) using fluorescence-based assays .

Q. How can discrepancies in spectroscopic data between batches be resolved?

Contradictions in NMR or MS data may arise from:

  • Regioisomeric Impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Residual Solvents : Perform rigorous drying or analyze via GC-MS.
  • Validation : Cross-check with computational methods (DFT for NMR chemical shifts) or single-crystal X-ray diffraction .

Methodological Recommendations

  • Synthesis : Prioritize halogenation after introducing methyl groups to avoid steric hindrance .
  • Characterization : Combine NMR with X-ray crystallography for unambiguous structural assignment .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits via dose-response assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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